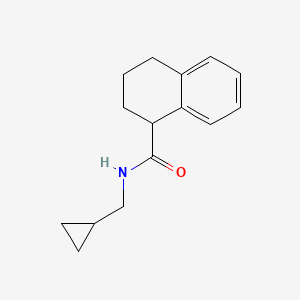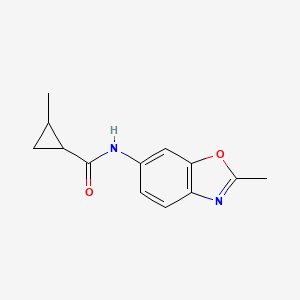
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide, also known as BM212, is a cyclic amide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM212 is a synthetic compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The exact mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is not fully understood. However, it is believed that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide's anti-cancer activity is thought to be mediated by the induction of apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide's anti-viral activity is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide inhibits the production of pro-inflammatory cytokines, which are known to contribute to the development of various inflammatory diseases. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In addition, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to inhibit viral replication, which may have potential therapeutic applications in the treatment of viral infections.
实验室实验的优点和局限性
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily prepared using a multi-step synthesis method. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exhibits potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a valuable tool for studying the mechanisms underlying these processes. However, there are also limitations to the use of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide in lab experiments. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the exact mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide. One possible direction is to further investigate its anti-inflammatory activity and its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another possible direction is to investigate its anti-cancer activity and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide and to identify potential targets for drug development. Overall, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has significant potential as a research tool and as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成方法
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide is a synthetic compound that can be prepared using a multi-step synthesis method. The first step involves the preparation of 2-methyl-1,3-benzoxazole, which is then reacted with 2-bromo-2-methylpropanoic acid to produce the corresponding carboxylic acid. The final step involves the coupling of the carboxylic acid with cyclopropane amine to yield 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide.
科学研究应用
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide has been shown to exhibit anti-viral activity against a wide range of viruses, including HIV, HCV, and influenza virus.
属性
IUPAC Name |
2-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-5-10(7)13(16)15-9-3-4-11-12(6-9)17-8(2)14-11/h3-4,6-7,10H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMESAMZDKAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC3=C(C=C2)N=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)



![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)
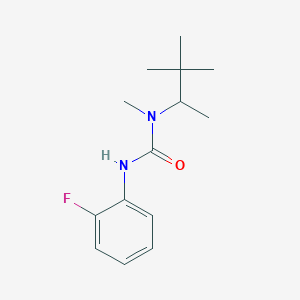
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

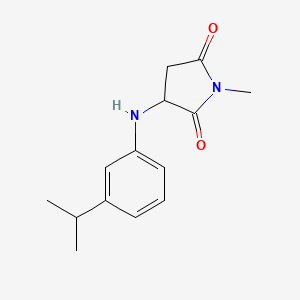
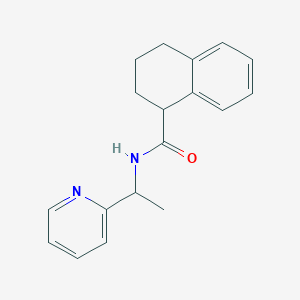
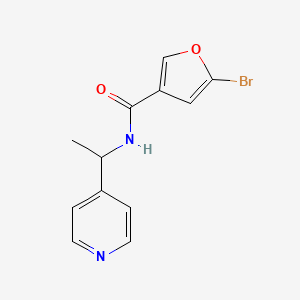
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
